1-[4-(Diethylamino)phenyl]-2-propanol
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Overview
Description
1-[4-(Diethylamino)phenyl]-2-propanol is an organic compound with a complex structure that includes a diethylamino group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)phenyl]-2-propanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to an alcohol group efficiently. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylamino)phenyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1-[4-(Diethylamino)phenyl]-2-propanone.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions used.
Substitution: Formation of substituted derivatives with different functional groups replacing the diethylamino group.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various biological receptors, potentially leading to modulation of cellular processes. The compound may also act as an enzyme inhibitor or activator, influencing metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]-2-propanol: Similar structure but with dimethylamino instead of diethylamino group.
1-[4-(Diethylamino)phenyl]ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-[4-(Diethylamino)phenyl]propan-1-one: Similar structure but with a different functional group arrangement
Uniqueness
1-[4-(Diethylamino)phenyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the diethylamino group and the propanol chain allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)13-8-6-12(7-9-13)10-11(3)15/h6-9,11,15H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUNXMGZIZPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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